3-Chloro-5-ethoxy-4-propoxybenzaldehyde
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Overview
Description
3-Chloro-5-ethoxy-4-propoxybenzaldehyde is an organic compound with the molecular formula C12H15ClO3 and a molecular weight of 242.7 g/mol . It is characterized by the presence of a chloro group, ethoxy group, and propoxy group attached to a benzaldehyde core. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethoxy-4-propoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzaldehyde derivative.
Ethoxylation and Propoxylation: The ethoxy and propoxy groups are introduced through etherification reactions using ethyl alcohol and propyl alcohol in the presence of acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods often use continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-ethoxy-4-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KCN in ethanol.
Major Products Formed
Oxidation: 3-Chloro-5-ethoxy-4-propoxybenzoic acid.
Reduction: 3-Chloro-5-ethoxy-4-propoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-ethoxy-4-propoxybenzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the development of potential therapeutic agents.
Industry: In the production of specialty chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethoxy-4-propoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The chloro, ethoxy, and propoxy groups contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-ethoxybenzaldehyde
- 3-Chloro-5-methoxy-4-propoxybenzaldehyde
- 3-Bromo-5-ethoxy-4-propoxybenzaldehyde
Uniqueness
3-Chloro-5-ethoxy-4-propoxybenzaldehyde is unique due to the specific combination of functional groups attached to the benzaldehyde core. This combination imparts distinct chemical properties, such as reactivity and solubility, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-propoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBKKPVUZGCHTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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